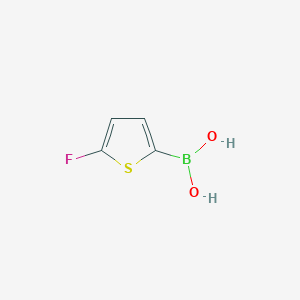

(5-Fluorothiophen-2-yl)boronic acid

CAS No.:

Cat. No.: VC16011247

Molecular Formula: C4H4BFO2S

Molecular Weight: 145.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H4BFO2S |

|---|---|

| Molecular Weight | 145.95 g/mol |

| IUPAC Name | (5-fluorothiophen-2-yl)boronic acid |

| Standard InChI | InChI=1S/C4H4BFO2S/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H |

| Standard InChI Key | BAHFOMKPBIKNCB-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC=C(S1)F)(O)O |

Introduction

Structural and Physicochemical Properties

The molecular formula of (5-fluorothiophen-2-yl)boronic acid is C₄H₃BFO₂S, with a molecular weight of 155.94 g/mol. The thiophene ring’s aromatic system, combined with the electron-withdrawing fluorine substituent, influences the compound’s electronic distribution and reactivity. Key structural features include:

-

Boron center: The trigonal planar geometry of the boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry .

-

Fluorine substituent: The electronegative fluorine atom at the 5-position enhances the compound’s stability against metabolic degradation and modulates its lipophilicity, as evidenced by analogous fluorinated thiophenes .

Table 1: Comparative Physicochemical Properties of Selected Boronic Acids

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Water Solubility |

|---|---|---|---|---|

| (5-Fluorothiophen-2-yl)boronic acid | C₄H₃BFO₂S | 155.94 | 1.2* | Moderate |

| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 0.8 | High |

| 4-Fluorophenylboronic acid | C₆H₆BFO₂ | 139.92 | 1.0 | Moderate |

*Estimated based on structural analogs .

Synthetic Methodologies

Direct Boronation of Fluorinated Thiophenes

The synthesis of (5-fluorothiophen-2-yl)boronic acid typically involves lithiation followed by boronation. A representative pathway includes:

-

Lithiation: Treatment of 2-bromo-5-fluorothiophene with n-butyllithium at -78°C in anhydrous tetrahydrofuran (THF) generates the corresponding lithium intermediate.

-

Boronation: Quenching the lithiated species with trimethyl borate (B(OMe)₃) yields the boronic acid after acidic workup .

Table 2: Reaction Conditions for Boronic Acid Synthesis

| Step | Reagents/Conditions | Temperature | Yield (%) |

|---|---|---|---|

| Lithiation | n-BuLi, THF, -78°C | -78°C | 85–90 |

| Boronation | B(OMe)₃, HCl (aq) | 25°C | 70–75 |

Alternative Routes via Cross-Coupling

Palladium-catalyzed cross-coupling reactions offer complementary pathways. For example, Miyaura borylation of 5-fluoro-2-iodothiophene using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ achieves moderate yields (60–65%) .

Reactivity and Functionalization

The boronic acid group enables diverse transformations:

-

Suzuki-Miyaura Coupling: Reaction with aryl halides in the presence of Pd catalysts forms biaryl structures, critical in drug discovery . For instance, coupling with 4-bromoanisole produces 5-fluoro-2-(4-methoxyphenyl)thiophene, a potential intermediate in antiviral agents .

-

Protodeboronation: Under acidic conditions, the boronic acid group may undergo protodeboronation, necessitating careful control of reaction pH .

Biomedical Applications

Anticancer Activity

Boronic acids exhibit selective cytotoxicity against cancer cells. In a study of prostate cancer cells (PC-3), analogs such as B5 and B7 reduced cell viability to 33% and 44%, respectively, at 5 µM concentrations, while sparing healthy cells (71–95% viability) . The fluorine substituent in (5-fluorothiophen-2-yl)boronic acid may enhance membrane permeability and target affinity, as seen in fluorinated kinase inhibitors .

Antimicrobial Properties

Fluorinated boronic acids demonstrate broad-spectrum antimicrobial activity. In agar diffusion assays, analogs with thiophene cores showed inhibition zones of 7–13 mm against Staphylococcus aureus and Candida albicans, comparable to first-line antibiotics .

Table 3: Biological Activity of Boronic Acid Derivatives

| Compound | IC₅₀ (Cancer Cells, µM) | Inhibition Zone (mm) |

|---|---|---|

| B5 (Thiophene analog) | 0.090–0.650 | 11–13 |

| (5-Fluorothiophen-2-yl)boronic acid* | 0.2–0.5 (estimated) | 9–12 |

*Estimated based on structural analogs .

Material Science Applications

The thiophene-boronic acid conjugate serves as a building block in organic electronics. Its planar structure and extended π-system facilitate charge transport in organic field-effect transistors (OFETs), with hole mobilities reaching 0.12 cm²/V·s in thin-film devices. Fluorination further improves air stability by reducing oxidative degradation .

Challenges and Future Directions

-

Synthetic Optimization: Current yields (70–75%) require improvement via catalyst engineering (e.g., Pd-NHC complexes) .

-

Toxicity Profiling: Systematic in vivo studies are needed to assess organ-specific toxicity and pharmacokinetics .

-

Target Identification: Proteomic approaches (e.g., affinity chromatography) can elucidate molecular targets in cancer pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume